molecular formula C7H16N2O B13493106 (3R)-3-amino-N-methylhexanamide

(3R)-3-amino-N-methylhexanamide

Cat. No.: B13493106
M. Wt: 144.21 g/mol
InChI Key: RCPRSDNZZZJHCV-ZCFIWIBFSA-N
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Description

(3R)-3-amino-N-methylhexanamide is an organic compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl group, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-N-methylhexanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a hexanoic acid derivative.

    Amidation Reaction: The precursor undergoes an amidation reaction with methylamine to form the N-methylhexanamide intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (3R)-enantiomer.

    Amination: Finally, the (3R)-N-methylhexanamide undergoes an amination reaction to introduce the amino group at the 3-position, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-N-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted hexanamides.

Scientific Research Applications

(3R)-3-amino-N-methylhexanamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-N-methylhexanamide
  • (3R)-3-amino-N-ethylhexanamide
  • (3R)-3-amino-N-methylpentanamide

Uniqueness

(3R)-3-amino-N-methylhexanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in research and industrial applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3R)-3-amino-N-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-3-4-6(8)5-7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m1/s1

InChI Key

RCPRSDNZZZJHCV-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)NC)N

Canonical SMILES

CCCC(CC(=O)NC)N

Origin of Product

United States

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